Octahydroindolizin-2-one
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Overview
Description
Octahydroindolizin-2-one is a heterocyclic organic compound with the molecular formula C8H13NO It is a derivative of indolizine, characterized by a saturated bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydroindolizin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indolizine derivatives using hydrogenation catalysts. For example, the reduction of indolizine with hydrogen gas in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product is achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Octahydroindolizin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom or the carbon framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted indolizine derivatives.
Scientific Research Applications
Octahydroindolizin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of octahydroindolizin-2-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: A structurally related compound with similar biological activities.
Indole: Another related compound with a different degree of saturation and aromaticity.
Pyrrolidine: A simpler heterocyclic compound with a single nitrogen atom.
Uniqueness
Octahydroindolizin-2-one is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-5-7-3-1-2-4-9(7)6-8/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBXSXWCRFYWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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